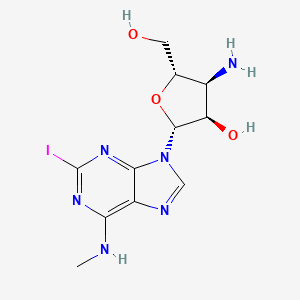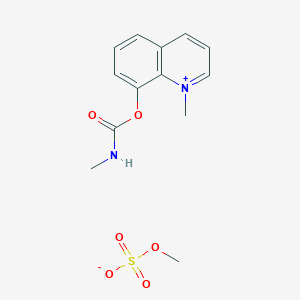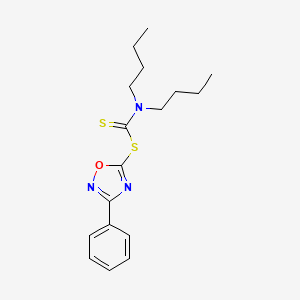
3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate typically involves the reaction of phenylhydrazine with carbon disulfide and dibutylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium hydroxide, which facilitates the formation of the oxadiazole ring. The reaction mixture is usually refluxed for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .
化学反応の分析
Types of Reactions
3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl ring .
科学的研究の応用
3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with specific cellular pathways.
作用機序
The mechanism of action of 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, it has been shown to affect acetylcholine receptors, leading to disruptions in neurotransmission. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
類似化合物との比較
Similar Compounds
- 3-Phenyl-1,2,4-oxadiazol-5-yl propanoic acid
- 5-Phenyl-1,3,4-oxadiazol-2-yl phenylamine
- 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate stands out due to its unique dibutylcarbamodithioate moiety. This functional group imparts distinct chemical and biological properties, such as enhanced lipophilicity and the ability to form stable metal complexes. These characteristics make it a valuable compound for various applications in research and industry .
特性
CAS番号 |
62652-49-7 |
|---|---|
分子式 |
C17H23N3OS2 |
分子量 |
349.5 g/mol |
IUPAC名 |
(3-phenyl-1,2,4-oxadiazol-5-yl) N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C17H23N3OS2/c1-3-5-12-20(13-6-4-2)17(22)23-16-18-15(19-21-16)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChIキー |
DPIJYLRYWUCFOI-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=S)SC1=NC(=NO1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


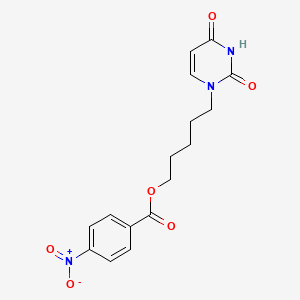
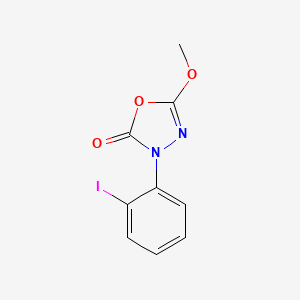

![4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12907109.png)

![4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12907113.png)
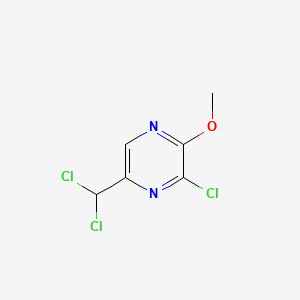
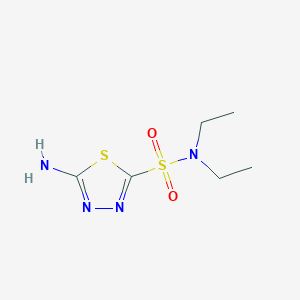
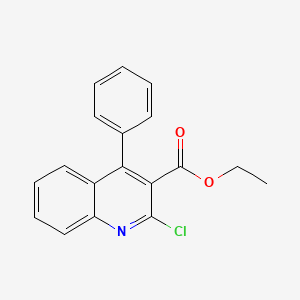
![Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate](/img/structure/B12907148.png)

![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
